molecular formula C9H7ClN2O3 B2677066 1-Oxo-2H-2,6-naphthyridine-4-carboxylic acid;hydrochloride CAS No. 2490402-68-9

1-Oxo-2H-2,6-naphthyridine-4-carboxylic acid;hydrochloride

Cat. No.: B2677066
CAS No.: 2490402-68-9
M. Wt: 226.62
InChI Key: ZVKSMVDBZZKKPZ-UHFFFAOYSA-N
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Description

1-Oxo-2H-2,6-naphthyridine-4-carboxylic acid;hydrochloride is a chemical compound belonging to the naphthyridine class. This compound has garnered significant attention due to its potential biological activity and various applications in different fields, including medicinal chemistry and industrial applications.

Preparation Methods

The synthesis of 1-Oxo-2H-2,6-naphthyridine-4-carboxylic acid;hydrochloride involves several synthetic routes. One common method includes the cyclization of appropriate precursors using phosphine reagents in acetic acid . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity. For instance, the use of palladium-catalyzed reactions and other metal complexes has been explored to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

1-Oxo-2H-2,6-naphthyridine-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the naphthyridine core .

Scientific Research Applications

1-Oxo-2H-2,6-naphthyridine-4-carboxylic acid;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant biological activity, making it a candidate for drug development and biochemical studies.

    Medicine: Its potential anticancer, antimicrobial, and anti-inflammatory properties are being explored in various medicinal chemistry research.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-Oxo-2H-2,6-naphthyridine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Oxo-2H-2,6-naphthyridine-4-carboxylic acid;hydrochloride can be compared with other naphthyridine derivatives such as:

    1,5-Naphthyridine: Known for its biological activity and use in medicinal chemistry.

    1,6-Naphthyridine: Exhibits anticancer and antimicrobial properties.

    1,8-Naphthyridine: Used in coordination chemistry and as a ligand in metal complexes.

The uniqueness of this compound lies in its specific functional groups and the resulting biological activity, which can be tailored for various applications .

Properties

IUPAC Name

1-oxo-2H-2,6-naphthyridine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3.ClH/c12-8-5-1-2-10-3-6(5)7(4-11-8)9(13)14;/h1-4H,(H,11,12)(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKSMVDBZZKKPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)NC=C2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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